molecular formula C11H17NO2S B2979335 N,2-Dimethyl-1-phenylpropane-1-sulfonamide CAS No. 2137627-74-6

N,2-Dimethyl-1-phenylpropane-1-sulfonamide

Cat. No.: B2979335
CAS No.: 2137627-74-6
M. Wt: 227.32
InChI Key: XLBJNONNGDNDHM-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1-phenylpropane-1-sulfonamide is a sulfonamide derivative characterized by a propane backbone with a sulfonamide group (-SO₂NH-) at position 1, a phenyl ring attached to the same carbon, and methyl substituents on the nitrogen (N-methyl) and at position 2 of the propane chain (2-methyl).

Its commercial availability as a building block (priced at €1,212 for 50 mg) underscores its utility in specialized synthetic workflows, likely for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

N,2-dimethyl-1-phenylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)11(15(13,14)12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJNONNGDNDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137627-74-6
Record name N,2-dimethyl-1-phenylpropane-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-1-phenylpropane-1-sulfonamide typically involves the reaction of 1-phenylpropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-1-phenylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced sulfur species.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2-Dimethyl-1-phenylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors

Biological Activity

N,2-Dimethyl-1-phenylpropane-1-sulfonamide is a compound that belongs to the sulfonamide class of drugs, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are characterized by their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS) in the folate biosynthetic pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a critical growth factor for bacteria, thereby exhibiting bacteriostatic properties rather than bactericidal ones .

The primary mechanism by which this compound exhibits its biological activity is through the inhibition of bacterial folate synthesis. By mimicking PABA, it competes for binding at the active site of DHPS, leading to a reduction in folate production essential for DNA synthesis and cell division .

Pharmacological Activities

Research has shown that sulfonamides possess a range of pharmacological activities beyond their antibacterial properties:

  • Anticonvulsant Activity : Recent studies have indicated that derivatives of phenylsulfonamide compounds exhibit potent anticonvulsant effects in animal models. For instance, N,N-dimethyl phenylsulfonamides have been identified as promising candidates for anti-epileptic drug development due to their efficacy in standard seizure models .
  • Antitumor Activity : The potential use of sulfonamide derivatives in cancer treatment has been explored. Certain compounds have demonstrated the ability to inhibit pathways involved in tumor progression, particularly through the modulation of the ERK/MAPK signaling pathway .

Anticonvulsant Efficacy

A study focused on the structure-activity relationship (SAR) of various phenylsulfonamide derivatives found that specific modifications enhanced their anticonvulsant activity. Compounds tested showed significant efficacy in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models of seizures, indicating their potential as broad-spectrum anti-epileptic agents .

Antitumor Potential

Another investigation highlighted the application of sulfonamide derivatives in cancer therapy. Compounds targeting the HIF-1 signaling pathway were synthesized and evaluated for their inhibitory effects on tumor cell lines. The results indicated that certain modifications led to improved binding affinities and enhanced biological activity against various cancer types .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
This compoundAntibacterialInhibition of DHPS
N,N-dimethyl phenylsulfonamideAnticonvulsantModulation of neuronal excitability
Various sulfonamide derivativesAntitumorInhibition of HIF-1 signaling pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Chain Length

  • N,3-Dimethyl-1-phenylbutane-1-sulfonamide (): This compound differs in chain length (butane vs. propane) and substituent position (3-methyl vs. 2-methyl). Its lower price (€727 for 50 mg vs. €1,212 for the target compound) suggests differences in synthesis complexity or demand .

Sulfonamides with Functional Group Variations

  • N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide (): Features a hydroxy group and dimethyl ethyl substituent. The hydroxy group introduces hydrogen-bonding capacity, which may enhance solubility and herbicidal/anti-malarial activities compared to the target compound’s non-polar methyl groups .

Bioactive Sulfonamides and Sulfones

  • (R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide (): This β-amino sulfone derivative contains dichloro and phenylsulfonyl groups, enabling diverse bioactivity. The sulfinamide group (vs. sulfonamide) may influence chirality and binding specificity in medicinal chemistry applications .

Aromatic System Modifications

Table 1: Comparative Overview of Sulfonamide Derivatives

Compound Name Key Structural Features Price (50mg) Potential Applications Source
N,2-Dimethyl-1-phenylpropane-1-sulfonamide Propane, N-/2-methyl, phenyl €1,212 Organic synthesis, bioactive intermediates
N,3-Dimethyl-1-phenylbutane-1-sulfonamide Butane, N-/3-methyl, phenyl €727 Synthetic intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Hydroxy, dimethyl, methylbenzene N/A Herbicidal, anti-malarial
(R)-N-[(R)-2,2-Dichloro-1-phenyl-ethyl]-2-methylpropane-2-sulfinamide Dichloro, phenylsulfonyl, sulfinamide N/A Bioactive compound synthesis
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide Thiophene, hydroxy N/A Pharmaceutical research

Key Findings and Implications

  • Structural Flexibility: Minor modifications (e.g., chain length, substituent position) significantly impact physicochemical properties and commercial viability.
  • Bioactivity Correlations : Functional groups like hydroxy or sulfone motifs enhance biological interactions, suggesting that the target compound’s methyl groups may optimize stability or lipophilicity for specific applications.
  • Synthetic Utility : Higher cost of the target compound compared to its butane analog reflects its niche role in demanding synthetic routes or specialized research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,2-Dimethyl-1-phenylpropane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. For example, analogous sulfonamide derivatives involve steps such as amine alkylation, sulfonylation under inert atmospheres, and pH-controlled hydrolysis. Key conditions include:

  • Use of N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 80°C for 48 hours to promote coupling reactions.
  • Temperature gradients (e.g., 10–60°C) to control exothermic steps and minimize side products.
  • Purification via liquid-liquid extraction using 2-methyltetrahydrofuran and aqueous NaOH, ensuring pH adjustment to isolate the sulfonamide .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., methanol vs. 2-methyltetrahydrofuran) to improve yield during crystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons and methyl group splitting patterns to confirm substitution on the phenyl ring and sulfonamide linkage .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) to verify functional groups .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of methyl groups) to validate the molecular formula .
    • Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized Bioassays : Replicate studies using identical cell lines (e.g., HeLa for anticancer activity) and protocols (e.g., MIC for antimicrobial tests) to isolate compound-specific effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity trends, addressing outliers through sensitivity analysis .

Q. What strategies are employed to determine the stereochemical configuration of chiral centers in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by analyzing diffraction data from single crystals. For example, derivatives with diphenylphosphino groups (e.g., [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide) are crystallized in orthorhombic systems to assign R/S configurations .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol gradients. Compare retention times to known standards .
  • Optical Rotation : Measure [α]D values to confirm enantiomeric excess (>98% ee) after asymmetric synthesis .

Q. How can computational modeling guide the design of this compound analogs with enhanced binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity). Focus on sulfonamide’s sulfonyl group binding to zinc ions in active sites .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory potency. Validate predictions via synthesis and enzymatic assays .
  • MD Simulations : Run 100-ns trajectories to assess stability of protein-ligand complexes, identifying key hydrogen bonds (e.g., between sulfonamide and Arg123) for optimization .

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